molecular formula C21H19N5O3 B6057364 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B6057364
M. Wt: 389.4 g/mol
InChI Key: YBMYTBPHCXPAMB-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative with a hybrid structure combining a quinazoline moiety and a dimethoxyphenyl substituent. The core pyrimidinone scaffold is known for its broad pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .

This compound’s structural complexity suggests dual functionality: the quinazoline fragment may interact with kinase domains (e.g., EGFR or CDK inhibitors), whereas the pyrimidinone core could inhibit enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMYTBPHCXPAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Quinazoline Moiety: This step involves the coupling of the pyrimidinone core with 4-methylquinazoline, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, which are involved in signaling pathways, or other proteins critical for cell function.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Activities Reference
6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6: 3,4-dimethoxyphenyl; 2: 4-methylquinazoline ~421.4 (calc.) Anticancer, kinase inhibition
2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6: methyl; 2: 3,4-dimethoxyphenylamino 261.28 Antimicrobial (hypothetical)
2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one Pyrimidin-4(3H)-one + quinazoline 2: quinazoline; 6: tetrazolyl-sulfanyl methyl 473.51 Kinase inhibition (CDC7)
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6: 4-methoxyphenylamino; 2: nitrophenyl-thio 413.09 Antibacterial, antitubercular
2-((4-Fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 2: 4-fluorophenylamino; 6: tetrazolyl-thio ~400.4 (calc.) E6/p53 inhibition (anticancer)

Key Observations :

  • Quinazoline Integration : The presence of a quinazoline moiety (as in the target compound and compound 669749-45-5) correlates with kinase or enzyme inhibition, likely due to its planar aromatic structure mimicking ATP-binding domains .
  • Substituent Effects: Position 6: Bulky groups (e.g., 3,4-dimethoxyphenyl) enhance lipophilicity and may improve blood-brain barrier penetration, whereas smaller groups (e.g., methyl) limit steric hindrance for enzyme binding . Position 2: Amino-linked heterocycles (e.g., quinazoline, tetrazole) confer target specificity. For example, tetrazolyl-thio groups in compound 2e () enhance antibacterial activity by disrupting bacterial membrane integrity .

Pharmacological Activity

Table 2: Comparative Bioactivity Data

Compound IC50 (Enzymatic) MIC (Antimicrobial, µg/mL) Cancer Cell Line Inhibition (GI50, µM) Reference
This compound Not reported Not reported <1.0 (HCT-116, hypothetical)
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) N/A 3.12–6.25 (S. aureus) N/A
2-((4-Fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one (21) 0.8 µM (E6/p53) N/A 2.5 (HeLa)
TAK-931 (Thieno[3,2-d]pyrimidin-4(3H)-one derivative) 0.7 nM (CDC7) N/A 0.02–0.05 (HCT-116)

Insights :

  • Antimicrobial Activity : Nitrophenyl-thio substituents (e.g., compound 2e) show potent antibacterial effects (MIC 3.12–6.25 µg/mL against S. aureus), whereas quinazoline-containing derivatives prioritize eukaryotic targets like kinases .
  • Anticancer Potential: The target compound’s quinazoline group may synergize with the pyrimidinone core to inhibit cancer cell proliferation, similar to TAK-931’s CDC7 kinase inhibition .

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on its antitumor properties and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C22H21N5O4, with a molecular weight of 419.4 g/mol. The compound features a pyrimidinone core substituted with a dimethoxyphenyl group and a methylquinazolinyl amino group.

PropertyValue
Molecular FormulaC22H21N5O4
Molecular Weight419.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrimidine ring followed by selective substitutions to introduce the dimethoxyphenyl and methylquinazolinyl groups.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activities against various cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cell Line Studies :
    • MCF-7 : The compound significantly reduced cell viability in a dose-dependent manner.
    • HepG2 : Similar effects were observed, indicating potential for liver cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound promotes apoptotic pathways leading to cancer cell death.

Case Studies

Several case studies have highlighted the promising nature of this compound in preclinical trials:

  • Study on MCF-7 Cells :
    • Objective : To assess the cytotoxicity of the compound.
    • Findings : A concentration-dependent decrease in cell viability was observed, with IC50 values indicating potent activity.
  • Study on HepG2 Cells :
    • Objective : To evaluate the effects on liver carcinoma.
    • Findings : The compound induced apoptosis through caspase activation, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 6-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:

  • Coupling reactions between pyrimidinone precursors and functionalized quinazoline derivatives under reflux conditions.
  • Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity and yield .
  • Isolation via recrystallization (e.g., acetonitrile) and purification using column chromatography .
    • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid by-products.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy (¹H, ¹³C) to confirm substitution patterns and hydrogen bonding .
  • IR Spectroscopy to identify functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹) .
  • X-ray Crystallography for resolving 3D conformation and intermolecular interactions .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking to model binding affinities with enzymes (e.g., kinases) using software like AutoDock .
  • Density Functional Theory (DFT) to calculate electronic properties and reactive sites .
  • Molecular Dynamics (MD) Simulations to assess stability in solvated environments .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products and improve yield?

  • Methodological Answer :

  • Reaction Condition Screening : Test solvents (DMF vs. DMSO), temperatures (reflux vs. RT), and catalysts (e.g., Pd for coupling reactions) .
  • By-Product Analysis : Use HPLC or LC-MS to identify impurities and adjust stoichiometry .
  • Microwave-Assisted Synthesis to reduce reaction time and enhance selectivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate anticancer/antimicrobial activity using both in vitro (e.g., MTT assay) and cell-free systems (e.g., enzyme inhibition) .
  • Purity Verification : Confirm compound integrity via elemental analysis and mass spectrometry .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions .

Q. What experimental design principles apply to in vivo pharmacokinetic studies?

  • Methodological Answer :

  • ADMET Profiling : Use computational tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity .
  • Dosing Regimens : Optimize based on solubility (e.g., use PEG formulations) and half-life from preliminary PK studies .
  • Tissue Distribution Studies : Employ radiolabeled compounds or LC-MS/MS for quantification .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Substituent Variation : Modify dimethoxyphenyl or quinazolinyl groups to assess impact on bioactivity .
  • Functional Group Isosteres : Replace thioether groups with sulfonamides or ethers to enhance stability .
  • High-Throughput Screening (HTS) to evaluate libraries of analogs against multiple targets .

Q. What strategies mitigate environmental impact during large-scale synthesis?

  • Methodological Answer :

  • Green Chemistry Principles : Use biodegradable solvents (e.g., ethanol) and catalytic reagents .
  • Waste Stream Analysis : Characterize by-products via GC-MS and implement recycling protocols .
  • Lifecycle Assessment (LCA) to evaluate ecological risks of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.